An In-Depth Technical Guide to the Physicochemical Properties of 4-Aminophenylsulfur Pentafluoride
An In-Depth Technical Guide to the Physicochemical Properties of 4-Aminophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenylsulfur pentafluoride, also known as 4-(pentafluorosulfonyl)aniline, is an organofluorine compound of increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the pentafluorosulfonyl (SF₅) group, a bioisostere of the trifluoromethyl (CF₃) group, imparts unique electronic and physicochemical properties to the parent aniline molecule. This guide provides a comprehensive overview of the core physicochemical properties of 4-aminophenylsulfur pentafluoride, including detailed experimental protocols and data presented for clarity and comparative analysis.
Core Physicochemical Properties
The key physicochemical properties of 4-Aminophenylsulfur Pentafluoride are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₅NS | Chem-Impex[1] |
| Molecular Weight | 219.18 g/mol | Chem-Impex[1] |
| Melting Point | 67.5-68 °C | Sigma-Aldrich[2] |
| Boiling Point | Not available (for 3-isomer: 87 °C at 3.2 mmHg) | N/A |
| Appearance | Solid | ChemScene |
| Solubility | Soluble in methanol | Santa Cruz Biotechnology |
| pKa | Not available (predicted for 3-isomer: 2.86 ± 0.10) | N/A |
| LogP (predicted) | 3.9262 | ChemScene[3] |
| CAS Number | 2993-24-0 | Chem-Impex[1] |
Synthesis and Characterization
The synthesis of 4-Aminophenylsulfur Pentafluoride has been described in the literature, providing a pathway for its preparation in a laboratory setting.
Experimental Protocol: Synthesis of 4-Aminophenylsulfur Pentafluoride
A detailed experimental protocol for the synthesis of 4-Aminophenylsulfur Pentafluoride is provided below, based on the work of Nava, Jesih, and Goreshnik (2008).
Step 1: Synthesis of 4-Nitrophenylsulfur Pentafluoride
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Reactants: Bis-(4-nitrophenyl)-disulfide, Silver(II) fluoride (AgF₂)
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Solvent: 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113)
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Procedure:
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A suspension of bis-(4-nitrophenyl)-disulfide and a molar excess of AgF₂ in Freon 113 is stirred at room temperature.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is filtered to remove solid byproducts.
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The filtrate is concentrated under reduced pressure to yield crude 4-nitrophenylsulfur pentafluoride.
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The crude product is purified by column chromatography on silica gel.
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Step 2: Synthesis of 4-Aminophenylsulfur Pentafluoride
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Reactant: 4-Nitrophenylsulfur pentafluoride
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Reducing Agent: Hydrogen gas (H₂)
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Catalyst: Platinum(IV) oxide (PtO₂)
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Solvent: Ethanol
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Procedure:
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4-Nitrophenylsulfur pentafluoride is dissolved in ethanol in a hydrogenation vessel.
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A catalytic amount of PtO₂ is added to the solution.
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The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.
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The reaction is monitored by TLC until the starting material is consumed.
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Upon completion, the catalyst is removed by filtration through a pad of Celite.
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The filtrate is concentrated under reduced pressure to yield 4-Aminophenylsulfur Pentafluoride.
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The product can be further purified by recrystallization.
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Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the protons ortho and meta to the amino group. The amino protons would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons. The carbon attached to the SF₅ group will be significantly influenced by the strong electron-withdrawing nature of the substituent.
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¹⁹F NMR: The fluorine NMR is a key technique for characterizing this compound. The spectrum is expected to show a characteristic A₄B pattern for the SF₅ group, with one signal for the four equatorial fluorine atoms and another for the single axial fluorine atom. The equatorial fluorines will appear as a doublet coupled to the axial fluorine, and the axial fluorine will appear as a quintet coupled to the four equatorial fluorines.[4]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. Strong S-F stretching bands are also expected.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (219.18 g/mol ). Fragmentation patterns would likely involve the loss of fluorine atoms and cleavage of the aniline ring.
Reactivity and Stability
The pentafluorosulfonyl group is known for its high thermal and chemical stability. This stability is attributed to the strong sulfur-fluorine bonds. The SF₅ group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The amino group, being an activating group, will direct electrophilic attack to the ortho positions. The reactivity of the amino group itself (e.g., in acylation or diazotization reactions) is also influenced by the electronic effects of the SF₅ substituent.
Logical Relationships and Workflows
The synthesis of 4-Aminophenylsulfur Pentafluoride can be visualized as a two-step process, as illustrated in the following diagram.
Caption: Synthetic workflow for 4-Aminophenylsulfur Pentafluoride.
The characterization of the final product involves a series of analytical techniques to confirm its identity and purity.
Caption: Experimental workflow for the characterization of 4-Aminophenylsulfur Pentafluoride.
Conclusion
4-Aminophenylsulfur pentafluoride is a valuable building block in modern chemistry, offering a unique combination of properties due to the presence of the pentafluorosulfonyl group. This guide has summarized its core physicochemical characteristics, provided a detailed synthetic protocol, and outlined the expected analytical characterization. While specific experimental spectroscopic data remains elusive in publicly accessible literature, the information provided herein serves as a robust foundation for researchers and professionals working with this intriguing molecule. Further research to fully elucidate its spectroscopic properties and explore its potential in various applications is warranted.
References
- 1. (PDF) Acta Crystallographica Section E: Structure Reports [research.amanote.com]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. massbank.eu [massbank.eu]
- 4. Acta Crystallographica Section E-structure Reports Online (International Union of Crystallography) | 38503 Publications | 74132 Citations | Top authors | Related journals [scispace.com]
